![molecular formula C13H21NO2 B4962455 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)
2-{[3-(2-ethylphenoxy)propyl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(2-ethylphenoxy)propyl]amino}ethanol, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPA is a tertiary amine that possesses a hydroxyl group, making it a versatile compound that can participate in various chemical reactions.
作用機序
2-{[3-(2-ethylphenoxy)propyl]amino}ethanol is a tertiary amine that can participate in various chemical reactions. In biological systems, this compound can interact with biomolecules such as proteins, nucleic acids, and lipids through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This compound can also form complexes with metal ions, which can modulate the activity of enzymes and other biological molecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In vivo studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, which can alleviate inflammation.
実験室実験の利点と制限
2-{[3-(2-ethylphenoxy)propyl]amino}ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can participate in various chemical reactions. However, this compound has some limitations for lab experiments. It is a relatively hydrophobic compound that can form aggregates in aqueous solutions, which can affect its solubility and bioavailability. It can also interact with biomolecules non-specifically, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol. Firstly, the mechanism of action of this compound needs to be further elucidated to understand its interactions with biomolecules and metal ions. Secondly, the potential applications of this compound in drug delivery need to be explored further, including the optimization of its physicochemical properties and the development of novel formulations. Thirdly, the toxicity and biocompatibility of this compound need to be evaluated to assess its safety for biomedical applications. Lastly, the synthesis of this compound analogs with improved properties needs to be explored to expand its potential applications.
In conclusion, this compound is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its simple synthesis method, biochemical and physiological effects, and potential applications in drug delivery make it a promising compound for future research.
合成法
The synthesis of 2-{[3-(2-ethylphenoxy)propyl]amino}ethanol involves a simple two-step reaction. Firstly, 2-bromoethyl ether is reacted with 2-ethylphenol in the presence of a base to form 2-(2-ethylphenoxy)ethyl bromide. Secondly, the resultant product is reacted with diethanolamine to form this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
2-{[3-(2-ethylphenoxy)propyl]amino}ethanol has been extensively studied for its potential applications in various fields such as analytical chemistry, material science, and biomedical research. In analytical chemistry, this compound has been used as a chelating agent to extract trace metals from environmental samples. In material science, this compound has been used as a surfactant to prepare metal nanoparticles with controlled size and shape. In biomedical research, this compound has been studied for its potential application as a drug delivery system due to its amphiphilic nature.
特性
IUPAC Name |
2-[3-(2-ethylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-12-6-3-4-7-13(12)16-11-5-8-14-9-10-15/h3-4,6-7,14-15H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIAEOQJXAYIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

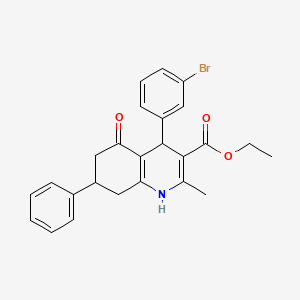
![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)
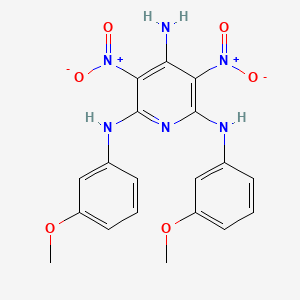
![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)
![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)
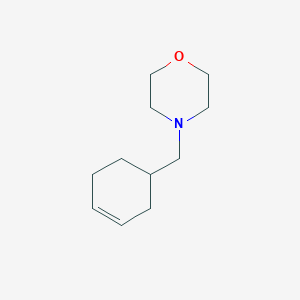
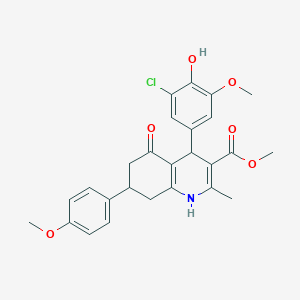
![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)
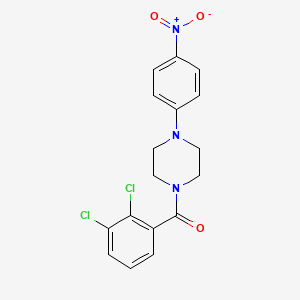
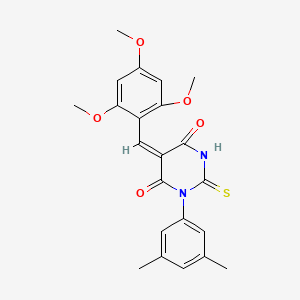
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)
